N-Myristoylglycine: A Technical Guide for Researchers
N-Myristoylglycine: A Technical Guide for Researchers
CAS Number: 14246-55-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Myristoylglycine (CAS 14246-55-0), a lipidated amino acid, is a critical molecule in cellular biology and a compound of growing interest in therapeutic research. Structurally, it consists of a 14-carbon saturated fatty acid, myristic acid, linked to the N-terminus of a glycine residue.[1] This guide provides a comprehensive overview of N-Myristoylglycine, consolidating its physicochemical properties, biological functions, mechanisms of action, and applications. Detailed experimental protocols and visual diagrams of key pathways are included to support researchers in their study and application of this compound.
Physicochemical Properties
N-Myristoylglycine is a white, solid powder at room temperature.[2] Its defining characteristic is the amphipathic nature imparted by the hydrophobic myristoyl chain and the hydrophilic glycine headgroup, influencing its solubility and biological interactions.[3]
Table 1: Physicochemical Data for N-Myristoylglycine
| Property | Value | Source(s) |
| CAS Number | 14246-55-0 | [2][3] |
| Molecular Formula | C₁₆H₃₁NO₃ | |
| Molecular Weight | 285.42 g/mol | |
| Appearance | White powder / solid | |
| Purity | ≥95% to 100% | |
| Melting Point | ~60-70 °C | |
| Decomposition Temp. | 469 °C | |
| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mlEthanol: 0.5 mg/ml | |
| Storage Temperature | -20°C to 8°C | |
| InChI Key | DYUGTPXLDJQBRB-UHFFFAOYSA-N | |
| Synonyms | Myristoyl-Gly-OH, N-Tetradecanoylglycine, NSC 622050 |
Synthesis and Manufacturing
N-Myristoylglycine can be produced through both chemical and enzymatic methods.
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Chemical Synthesis: The primary chemical method involves the acylation of glycine with myristoyl chloride. To enhance the solubility of myristoyl chloride during this reaction, co-solvents such as a 1:1 mixture of dimethylformamide (DMF) and dichloromethane (DCM) can be utilized. The reaction of myristic acid with glycine is another described method.
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Enzymatic Synthesis: A highly specific method for producing N-myristoylated peptides involves the enzyme N-Myristoyltransferase (NMT). This enzyme catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a target peptide. This process can be achieved in recombinant systems like E. coli by co-expressing NMT with the target protein, yielding significant quantities of the myristoylated product.
Biological Role and Mechanism of Action
N-Myristoylglycine plays a dual role in cellular processes: as a key component in post-translational modification and as an endogenous signaling molecule.
Role in Protein N-Myristoylation
The most well-established function of the myristoyl-glycine motif is in protein N-myristoylation. This is a crucial lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group to the N-terminal glycine of numerous eukaryotic and viral proteins. This modification is vital for:
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Membrane Targeting: The attached lipid anchor facilitates weak, reversible interactions with cellular membranes, localizing proteins to specific compartments like the plasma membrane or endoplasmic reticulum.
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Signal Transduction: Many myristoylated proteins are key components of signaling pathways, including G-protein alpha subunits and tyrosine kinases (e.g., Src family kinases). Myristoylation can influence their conformation and ability to interact with other proteins.
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The "Myristoyl Switch": For some proteins, the myristoyl group is sequestered within the protein's structure. A conformational change, often triggered by ligand binding, can expose the myristoyl group, promoting membrane association and downstream signaling.
Endogenous Synthesis and Role in Adipocyte Browning
Recent research has unveiled a novel role for N-Myristoylglycine as an endogenous metabolite that promotes the differentiation of brown adipocytes. Brown adipose tissue (BAT) is specialized in dissipating energy as heat, making it a key target for combating obesity and metabolic diseases.
A 2022 study by Guijas et al. found that the asthma drug zafirlukast induces the synthesis of N-Myristoylglycine in preadipocytes. This synthesis is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT). The newly synthesized N-Myristoylglycine then acts as a potent inducer of brown fat differentiation, mimicking the effect of zafirlukast but without its associated cytotoxicity at higher concentrations. This discovery positions N-Myristoylglycine as a potential therapeutic agent for metabolic disorders.
Applications in Research and Development
The unique properties of N-Myristoylglycine lend it to several applications:
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Biochemical Research: It is widely used in studies of cell signaling, membrane dynamics, and protein-lipid interactions. It can serve as a substrate analog in NMT assays or as a standard in lipidomics.
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Drug Development: Its ability to induce brown fat differentiation makes it a promising candidate for developing therapies against obesity and type 2 diabetes. It can also be incorporated into drug delivery systems to improve the solubility and bioavailability of therapeutic compounds.
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Synthetic Chemistry: It serves as a synthetic intermediate in the preparation of more complex lipopeptides.
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Cosmetic Formulations: Due to its emollient and emulsifying properties, it is used in skincare products to enhance hydration and texture.
Experimental Protocols
This section provides a detailed methodology for an experiment central to the recent discoveries surrounding N-Myristoylglycine's function.
Protocol: Induction of Brown Adipocyte Differentiation in SGBS Cells
This protocol is adapted from the methodology described by Guijas, C., et al. (2022) in Metabolites. It details the use of N-Myristoylglycine to induce browning in human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes.
Objective: To assess the capacity of N-Myristoylglycine to induce the differentiation of preadipocytes into functional brown adipocytes.
Materials:
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SGBS preadipocytes
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DMEM/F-12 medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Biotin, Pantothenate
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Human Insulin
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Dexamethasone
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3-isobutyl-1-methylxanthine (IBMX)
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Rosiglitazone (positive control)
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N-Myristoylglycine (test compound, CAS 14246-55-0)
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DMSO (vehicle control)
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UCP1 antibody (for immunofluorescence)
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LipidTox or Oil Red O (for lipid droplet staining)
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Hoechst stain (for nuclei)
Methodology:
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Cell Culture (Day -2):
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Plate SGBS preadipocytes in 384-well plates at an appropriate density.
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Culture in DMEM/F-12 medium supplemented with FBS, penicillin-streptomycin, biotin, and pantothenate.
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Incubate at 37°C and 5% CO₂.
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Initiation of Differentiation (Day 0):
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Remove the culture medium.
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Add fresh medium containing an induction cocktail (e.g., insulin, dexamethasone, IBMX).
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Add test compounds to the respective wells:
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Test Group: N-Myristoylglycine at concentrations from 0.0001 to 20 µM.
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Positive Control: Rosiglitazone.
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Vehicle Control: DMSO.
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Induction Period (Day 0 to Day 4):
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Incubate the cells with the induction cocktail and test compounds for 4 days.
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Maturation Period (Day 4 to Day 11):
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Remove the induction medium.
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Add maintenance medium (containing insulin but not dexamethasone or IBMX).
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Culture for an additional 7 days to allow for full differentiation and maturation of adipocytes.
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Analysis (Day 11):
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Fixation: Fix the cells with 4% paraformaldehyde.
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Staining:
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Stain for neutral lipid droplets using LipidTox (green) or Oil Red O.
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Perform immunofluorescence for the brown fat marker Uncoupling Protein 1 (UCP1) using a primary anti-UCP1 antibody and a fluorescent secondary antibody (red).
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Stain nuclei with Hoechst (blue).
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Imaging: Acquire images using a high-content imaging system.
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Quantification: Analyze images to quantify lipid droplet accumulation and UCP1 protein expression as markers of adipogenesis and browning, respectively.
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Safety and Handling
According to available Safety Data Sheets (SDS), N-Myristoylglycine is not classified as a hazardous substance under the Globally Harmonized System (GHS).
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General Handling: No special handling measures are typically required. Standard laboratory practices, including wearing personal protective equipment (gloves, lab coat, safety glasses), are recommended.
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First Aid:
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Inhalation: Move to fresh air.
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Skin Contact: The product is generally not an irritant. Wash with soap and water.
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Eye Contact: Rinse with running water for several minutes.
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Ingestion: Consult a doctor if symptoms persist.
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Storage: Store in a tightly closed container in a cool, dry place, typically between -20°C and 8°C.
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Use Limitation: The compound is intended for research use only and is not for human or veterinary use.
Conclusion
N-Myristoylglycine is a multifaceted molecule with a well-established role in protein modification and an exciting, newly discovered function as an endogenous regulator of brown fat differentiation. Its simple structure, amenability to synthesis, and potent biological activity make it a valuable tool for researchers in cell biology and a compelling lead for the development of novel therapeutics for metabolic diseases. The data and protocols presented in this guide offer a solid foundation for professionals seeking to explore the full potential of this lipidated amino acid.
